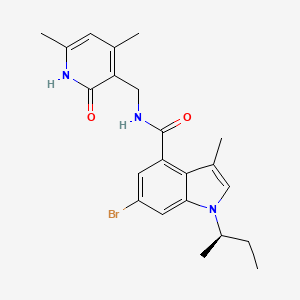

(R)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide

Description

The compound (R)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is a structurally complex molecule featuring:

- Indole core: Substituted at positions 1, 3, and 6 with sec-butyl, methyl, and bromo groups, respectively.

- Carboxamide linkage: Connects the indole scaffold to a dihydropyridinone moiety via a methylene bridge.

- Stereochemistry: The (R)-configuration at the sec-butyl group distinguishes it from racemic or (S)-enantiomers.

- Dihydropyridinone unit: A 4,6-dimethyl-2-oxo-1,2-dihydropyridine group, which may contribute to hydrogen-bonding interactions in biological systems .

Indole derivatives are frequently explored as kinase inhibitors or GPCR modulators, and the bromine atom may enhance binding selectivity or metabolic stability .

Properties

IUPAC Name |

6-bromo-1-[(2R)-butan-2-yl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-methylindole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26BrN3O2/c1-6-15(5)26-11-13(3)20-17(8-16(23)9-19(20)26)21(27)24-10-18-12(2)7-14(4)25-22(18)28/h7-9,11,15H,6,10H2,1-5H3,(H,24,27)(H,25,28)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZRACDIDASDPP-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)NCC3=C(C=C(NC3=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as EZH2 (Enhancer of Zeste Homolog 2), which plays a critical role in gene silencing and cancer cell proliferation. For instance, related compounds have demonstrated IC50 values below 10 nM against EZH2, suggesting a strong inhibitory effect .

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that derivatives with similar structures can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

- Antioxidant Activity : Compounds in the same structural family have exhibited significant antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress within cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-6-bromo-1-(sec-butyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-methyl-1H-indole-4-carboxamide and related compounds:

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| (R)-Compound | EZH2 | <10 | Strong Inhibition |

| Related Compound A | MCF7 | 4.363 | High Anticancer Activity |

| Related Compound B | HCT116 | 18.76 | Moderate Anticancer Activity |

| Antioxidant Compound C | Various | 0.22 - 1.08 | Significant Antioxidant |

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a derivative closely related to (R)-6-bromo compound in human breast cancer cell lines. The results indicated that the compound induced significant apoptosis at concentrations as low as 5 µM, highlighting its potential as a therapeutic agent against breast cancer .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition profile of similar indole derivatives. The study found that modifications at the indole nitrogen significantly affected potency against EZH2, with certain substitutions leading to enhanced selectivity and reduced off-target effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Carboxamide Derivatives

Hypothesized Structure-Activity Relationships

Impact of Core Heterocycle

- Indole vs. Indazole: The target compound’s indole core may exhibit distinct electronic properties compared to indazole analogues (e.g., N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide). Indazoles often display enhanced metabolic stability due to reduced π-electron density .

Substituent Effects

- sec-butyl vs.

- Bromine Substitution: The 6-bromo substituent may enhance halogen bonding or reduce oxidative metabolism compared to non-halogenated analogues .

Functional Group Variations

- Dihydropyridinone vs. Aminocarbonyl Side Chains: The dihydropyridinone-methyl group in the target compound may facilitate hydrogen bonding with targets like kinases, while aminocarbonyl-dimethylpropyl (in N-[(1S)-1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide) could alter solubility or proteolytic stability .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.